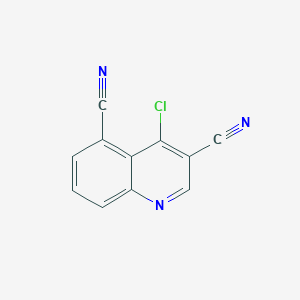

4-Chloroquinoline-3,5-dicarbonitrile

Beschreibung

4-Chloroquinoline-3,5-dicarbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 4 and two cyano (-CN) groups at positions 3 and 3. The quinoline core provides aromaticity and planar geometry, while the electron-withdrawing chlorine and cyano groups significantly influence its electronic properties, reactivity, and intermolecular interactions.

Eigenschaften

Molekularformel |

C11H4ClN3 |

|---|---|

Molekulargewicht |

213.62 g/mol |

IUPAC-Name |

4-chloroquinoline-3,5-dicarbonitrile |

InChI |

InChI=1S/C11H4ClN3/c12-11-8(5-14)6-15-9-3-1-2-7(4-13)10(9)11/h1-3,6H |

InChI-Schlüssel |

URTTYLVSMFTHRW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C(=C1)N=CC(=C2Cl)C#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3,5-dicarbonitrile typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization and chlorination reactions. One common method involves dissolving triphosgene in an organic solvent, adding an N, S-ketene acetal compound, and heating the mixture to 90-140°C for 2-5 hours .

Industrial Production Methods: Industrial production methods for 4-Chloroquinoline-3,5-dicarbonitrile often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloroquinoline-3,5-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinoline derivatives.

Cyclization Reactions: The cyano groups can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted quinolines

- Quinoline N-oxides

- Tetrahydroquinoline derivatives

Wissenschaftliche Forschungsanwendungen

4-Chloroquinoline-3,5-dicarbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 4-Chloroquinoline-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, the compound may generate reactive oxygen species, contributing to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Pyridine-Based Dicarbonitriles

- 2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile (CAS 18520-07-5): This pyridine derivative replaces the quinoline ring with a pyridine core, featuring ethyl and chlorine substituents. Its molecular weight (226.06 g/mol) is lower than 4-chloroquinoline-3,5-dicarbonitrile, which may influence solubility and reactivity . Key Difference: Pyridine derivatives generally exhibit lower thermal decomposition temperatures (~250–300°C) compared to quinoline-based systems due to reduced aromatic stabilization .

2.1.2. Dihydrobenzoquinoline Derivatives

- 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile: This compound shares the chlorophenyl and cyano substituents but incorporates a partially saturated dihydroquinoline ring. The reduced aromaticity may decrease electron-withdrawing effects, impacting applications like corrosion inhibition. Crystallographic data (space group P21/c) reveals planar geometry similar to 4-chloroquinoline-3,5-dicarbonitrile, but hydrogen bonding via amino groups alters solubility .

Thermal Stability

- 4-Chloroquinoline-3,5-dicarbonitrile vs. 2,2′-Azobis(1H-Imidazole-4,5-Dicarbonitrile) (TCAD): TCAD, an azo-linked imidazole dicarbonitrile, exhibits exceptional thermal stability with a decomposition temperature of 369°C . The azo bridge (N=N bond length: 1.266 Å) and high nitrogen content (53.42%) contribute to its stability. In contrast, 4-chloroquinoline-3,5-dicarbonitrile likely decomposes at lower temperatures (~300–350°C) due to weaker resonance stabilization of the quinoline ring compared to TCAD’s conjugated azo-imidazole system .

Electronic Properties and Reactivity

- HOMO-LUMO Energy Gaps: Pyridine derivatives like PC-1 (2-amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile) exhibit low energy gaps (ΔE = 3.5 eV), enhancing electron donation to metal surfaces in corrosion inhibition . For 4-chloroquinoline-3,5-dicarbonitrile, the chlorine substituent may raise the LUMO energy, reducing electron-accepting capacity compared to methoxy-substituted analogs. Quantum Chemical Studies: Protonated molecules of pyridine dicarbonitriles show higher adsorption tendencies than neutral forms due to increased electron donation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.